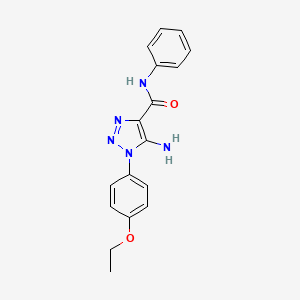

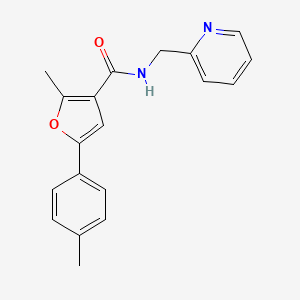

![molecular formula C13H21N3S B4537859 N-[2-(二甲氨基)乙基]-N'-(4-甲基苄基)硫脲](/img/structure/B4537859.png)

N-[2-(二甲氨基)乙基]-N'-(4-甲基苄基)硫脲

描述

Synthesis Analysis

The synthesis of thiourea derivatives, including N-[2-(dimethylamino)ethyl]-N'-(4-methylbenzyl)thiourea, involves multi-step reactions characterized by the formation of thiourea moieties through interactions between amines and isothiocyanates or thiocyanates. A novel thiourea compound was synthesized through a four-step reaction, demonstrating the complexity and precision required in synthesizing these molecules. The process involves careful selection of precursors and reaction conditions to achieve the desired thiourea functionality (Liang Fu-b, 2014).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is crucial for their chemical and biological activities. The structure of a novel thiourea compound was characterized using techniques such as 1H NMR, IR, ESI-MS, elemental analysis, and X-ray single-crystal diffraction. These methods provide detailed information about the molecular configuration, bonding patterns, and spatial arrangement of atoms within the molecule, which are essential for understanding the compound's reactivity and interactions with other molecules (Liang Fu-b, 2014).

Chemical Reactions and Properties

Thiourea derivatives participate in a variety of chemical reactions, including nucleophilic substitution, addition reactions, and the formation of heterocyclic compounds. Their reactivity is influenced by the electronic and steric properties of the substituents attached to the thiourea moiety. The synthesis of diverse thiourea derivatives illustrates the compound's versatility in chemical synthesis and its potential as a building block for more complex molecules (K. A. Eliazyan et al., 2013).

Physical Properties Analysis

The physical properties of N-[2-(dimethylamino)ethyl]-N'-(4-methylbenzyl)thiourea, such as melting point, solubility, and crystalline structure, are influenced by its molecular structure. X-ray diffraction analysis provides insights into the crystal packing, molecular geometry, and intermolecular interactions, which are critical for understanding the compound's stability, solubility, and reactivity. These properties are essential for designing thiourea derivatives with specific functions and applications (M. Yusof et al., 2010).

Chemical Properties Analysis

The chemical properties of thiourea derivatives, including N-[2-(dimethylamino)ethyl]-N'-(4-methylbenzyl)thiourea, are characterized by their reactivity towards various chemical agents. These compounds exhibit a range of biological activities, which can be attributed to their ability to interact with biological molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The analysis of structure-activity relationships provides valuable insights into the mechanism of action of thiourea derivatives in biological systems (Jeewoo Lee et al., 2005).

科学研究应用

癌症治疗

研究表明,硫脲衍生物的修饰可以导致对癌细胞具有强大活性的化合物。例如,一项研究描述了一种铂-吖啶剂,通过用酰胺基取代硫脲,在非小细胞肺癌中体外和体内均表现出增强的细胞毒性,表明其作为一种非交联铂剂具有针对该癌症类型的活性 (Zhidong Ma 等人,2008 年)。类似地,包含二甲氨基乙基基团的苯并[b][1,6]萘啶的羧酰胺衍生物对各种癌细胞系表现出有效的生长抑制特性,表明它们在开发新的抗癌剂中的重要性 (L. Deady 等人,2003 年)。

阿尔茨海默病诊断

一项研究利用了与 N-[2-(二甲氨基)乙基]-N'-(4-甲基苄基)硫脲结构相似的化合物的疏水性放射氟化衍生物进行正电子发射断层扫描,以确定阿尔茨海默病患者大脑中神经纤维缠结和β-淀粉样斑块的位置和负荷。这种非侵入性技术有望促进诊断评估,并在实验治疗期间协助反应监测,突出了其在理解和管理阿尔茨海默病中的应用 (K. Shoghi-Jadid 等人,2002 年)。

聚合物科学

聚合物科学应用涉及使用阳离子嵌段共聚物和具有作为油包水乳液刺激响应型微粒乳化剂潜力的巨分子单体的空间稳定聚苯乙烯乳胶颗粒的合成。该研究展示了二甲氨基乙基基团包含在聚合物化学中如何导致开发具有专门应用的创新材料 (J. Amalvy 等人,2004 年)。

抗生育力研究

合成了某些芪-4,4'-二醇和 4,4'-二羟基联苄基衍生物的 2-(NN-二烷基氨基)乙基醚的抗雌激素和抗生育力化合物,并对其抗雌激素和抗生育力活性进行了测试。这项研究表明这些化合物在开发抗生育剂中的潜在用途,展示了二甲氨基乙基基团在药物化学中的更广泛应用 (D. J. Collins 等人,1967 年)。

属性

IUPAC Name |

1-[2-(dimethylamino)ethyl]-3-[(4-methylphenyl)methyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3S/c1-11-4-6-12(7-5-11)10-15-13(17)14-8-9-16(2)3/h4-7H,8-10H2,1-3H3,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYAMHVRQUWWTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=S)NCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Dimethylamino)ethyl]-3-(4-methylbenzyl)thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4537787.png)

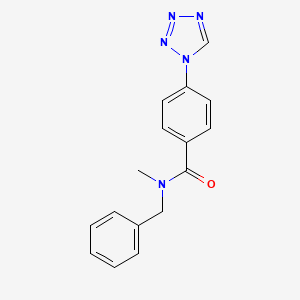

![2,4-dichloro-N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4537828.png)

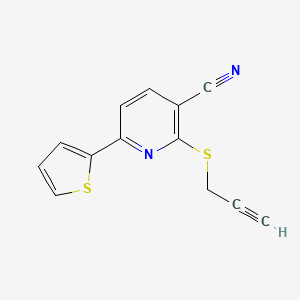

![2-(allylthio)-6,6-dimethyl-3-(2-methyl-2-propen-1-yl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4537843.png)

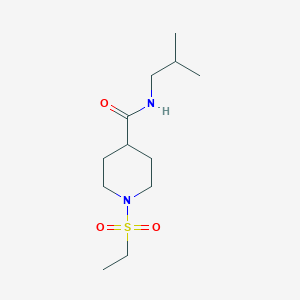

![N-cycloheptyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4537851.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4537864.png)

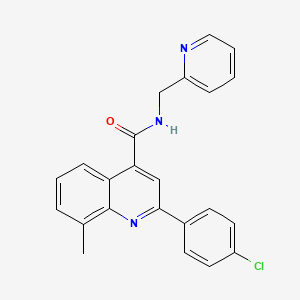

![2-{[({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzamide](/img/structure/B4537874.png)

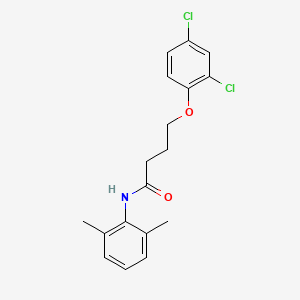

![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4537890.png)